molecular formula C12H16N2O2S2 B2958559 6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 749902-05-4

6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2958559
CAS No.: 749902-05-4
M. Wt: 284.39
InChI Key: UTPHMHJFEXGOIR-UHFFFAOYSA-N
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Description

6-Ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold fused from thiophene and pyrimidinone rings. Key structural features include:

  • 6-Ethyl group: Enhances lipophilicity and steric bulk.
  • 3-Methoxypropyl substituent: Introduces an ether oxygen for improved solubility and conformational flexibility.

Properties

IUPAC Name

6-ethyl-3-(3-methoxypropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-3-8-7-9-10(18-8)13-12(17)14(11(9)15)5-4-6-16-2/h7H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHMHJFEXGOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 749902-05-4) is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C12H16N2O2S2C_{12}H_{16}N_{2}O_{2}S_{2}, with a molecular weight of 284.40 g/mol. The structure features a thienopyrimidine core that is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the thieno[2,3-d]pyrimidine class. A notable investigation involved a series of derivatives where compounds were tested against various human tumor cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition across multiple cell lines.

Case Study: In Vitro Activity

A study published in December 2022 synthesized a series of thieno[2,3-d]pyrimidine derivatives, including those similar to this compound. This study evaluated their inhibitory effects on over 60 human tumor cell lines. Key results included:

CompoundTGI (µM)GI50 (µM)LC50 (µM)Comparison to 5-Fluorouracil
2016.23.350.17-fold better
2367.76.61004-fold better

Compounds 20 and 23 demonstrated superior activity compared to the standard chemotherapeutic agent, 5-fluorouracil, indicating a promising avenue for further research in cancer therapy .

The mechanism by which thieno[2,3-d]pyrimidines exert their antitumor effects primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cancer cells. The binding affinity of these compounds to DHFR is enhanced by structural modifications that increase lipophilicity and improve cellular uptake.

Structural Insights

The structural analysis suggests that the presence of specific functional groups at positions 1 and 2 of the thieno[2,3-d]pyrimidine scaffold is essential for effective DHFR inhibition. For instance:

  • Nitrogen at Position 1 : Forms a salt bridge with Glu30.
  • NH₂ Group at Position 2 : Facilitates hydrogen bonding with key amino acids in the enzyme's active site.
  • Oxygen at Position 4 : Critical for additional hydrogen bonds enhancing binding affinity .

Toxicity Profile

The toxicity evaluation of similar thieno[2,3-d]pyrimidine derivatives revealed low acute toxicity levels. For instance, in studies involving mice:

  • LD100 ranged from 2000 to 2500 mg/kg .
  • Maximum Tolerated Dose (MTD) was between 1200 and 1750 mg/kg .

These findings suggest a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with analogous derivatives:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility Key Features
This compound 6-Ethyl, 3-(3-methoxypropyl), 2-SH ~310 (estimated) Likely polar aprotic solvents Methoxypropyl enhances hydrophilicity
5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-... (CAS 743452-35-9) 5,6-Dimethyl, 3-Isopropyl, 2-SH 254.37 Slight in chloroform, methanol, DMSO Branched alkyl improves metabolic stability
3-Butyl-5-(4-fluorophenyl)-2-sulfanyl-... (CAS 749902-09-8) 3-Butyl, 5-(4-Fluorophenyl), 2-SH 334.43 Not reported Fluorophenyl enhances binding affinity
6-Methyl-3-[(pyridin-2-yl)methyl]-2-sulfanyl-... (CAS 588678-59-5) 6-Methyl, 3-(Pyridinylmethyl), 2-SH ~290 (estimated) Discontinued Pyridinylmethyl may improve CNS uptake
3-(prop-2-en-1-yl)-2-sulfanyl-... (CAS 51550-04-0) 3-Allyl, 2-SH 290.36 Not reported Allyl group introduces conjugation

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